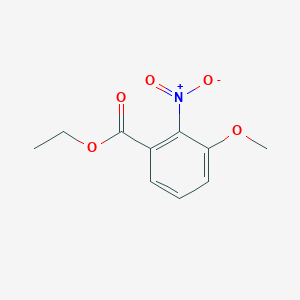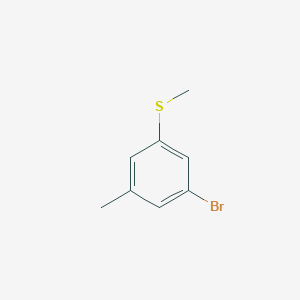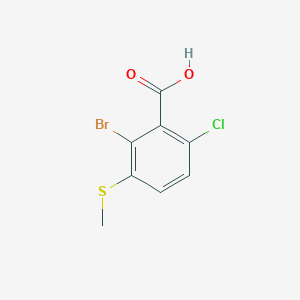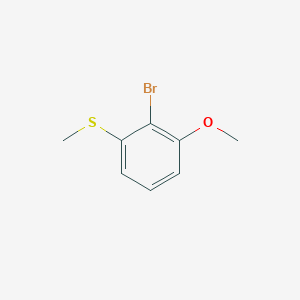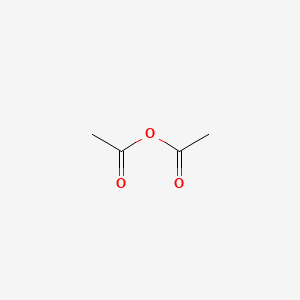![molecular formula C13H7ClF3NO2S B6354992 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide CAS No. 2088942-38-3](/img/structure/B6354992.png)
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide, also known as CNPTS, is an organosulfur compound that has been used in various scientific research applications. It is synthesized from 4-chlorophenol and 4-nitro-3-(trifluoromethyl)phenyl sulfide, and is an important intermediate for the synthesis of various organic compounds. CNPTS is a useful reagent for organic synthesis, due to its high reactivity and solubility in various solvents. It is also used as a catalyst for a range of reactions, including the synthesis of polymers, polymers of polyurethane, and polymers of polyesters.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide involves the reaction of 4-chlorophenyl magnesium bromide with 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride.
Starting Materials
4-chlorobenzene, magnesium, bromine, 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Reaction
Step 1: Preparation of 4-chlorophenyl magnesium bromide by reacting 4-chlorobenzene with magnesium and bromine in diethyl ether., Step 2: Preparation of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride by reacting 4-nitro-3-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride., Step 3: Reaction of 4-chlorophenyl magnesium bromide with 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride in tetrahydrofuran to yield 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide.
Applications De Recherche Scientifique
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been used in various scientific research applications. It has been used as a reagent in the synthesis of polymers, polyurethanes, and polyesters. It has also been used as a catalyst in the synthesis of organic compounds, such as aromatic amines, heterocyclic compounds, and pharmaceuticals. In addition, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been used as an inhibitor in the synthesis of various organic compounds, such as fatty acids and lipids.
Mécanisme D'action
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide is a highly reactive compound that is capable of undergoing a variety of reactions. It can act as an oxidizing agent, a reducing agent, and a catalyst. In addition, it can act as a nucleophile, attacking electrophilic sites on substrates. 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide can also act as a ligand, forming complexes with metal ions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide are not well understood. However, it is known to be a potent inhibitor of the enzyme lipoxygenase, which is responsible for the production of inflammatory mediators. In addition, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has several advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of synthetic reactions. In addition, it is soluble in a variety of solvents, which makes it easy to work with. However, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide is also highly toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide research. These include further research into its mechanism of action, its potential medical applications, and its potential use as a catalyst in the synthesis of organic compounds. In addition, further research could be conducted into its effects on bacteria, its potential use as an inhibitor in the synthesis of fatty acids and lipids, and its potential use as a ligand in the formation of complexes. Finally, further research could be conducted into its potential use as a reagent in the synthesis of polymers, polyurethanes, and polyesters.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-6-12(18(19)20)11(7-10)13(15,16)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPROEILPTDDLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

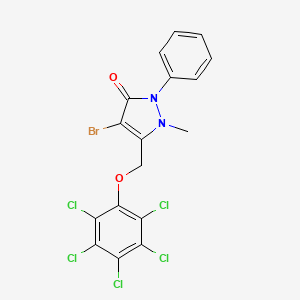
![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)


